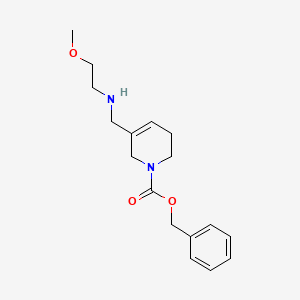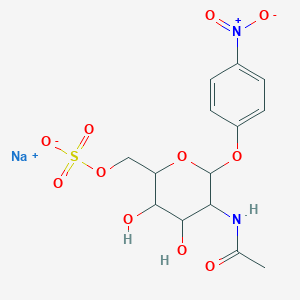
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt: is a complex organic compound often used in biochemical research. It is known for its role as a chromogenic substrate for beta-D-glucosidase, an enzyme that catalyzes the hydrolysis of beta-D-glucosides into glucose and the corresponding aglycone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt typically involves multiple steps. The process begins with the preparation of 4-nitrophenyl beta-D-glucopyranoside, which is then modified to introduce the acetylamino and hydrogen sulfate groups. The final step involves the addition of a sodium ion to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of beta-D-glucosidase, resulting in the release of 4-nitrophenol and glucose
Substitution: The acetylamino group can participate in substitution reactions under specific conditions
Common Reagents and Conditions:
Hydrolysis: Typically conducted in aqueous solutions at neutral to slightly acidic pH
Substitution: Requires specific catalysts and controlled temperatures
Major Products:
Hydrolysis: Produces 4-nitrophenol and glucose
Substitution: Varies depending on the substituent introduced
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound acts as a substrate for beta-D-glucosidase. The enzyme catalyzes the hydrolysis of the beta-D-glucosidic bond, resulting in the release of 4-nitrophenol and glucose. This reaction is often used to measure the activity of beta-D-glucosidase in various biological samples .
Comparison with Similar Compounds
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
- 4-Nitrophenyl phosphate disodium salt hexahydrate .
Uniqueness: The presence of the acetylamino and hydrogen sulfate groups in b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt makes it unique. These groups can participate in additional chemical reactions, providing more versatility in research applications .
Properties
Molecular Formula |
C14H17N2NaO11S |
|---|---|
Molecular Weight |
444.35 g/mol |
IUPAC Name |
sodium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.Na/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |
InChI Key |
FVGZOSAHRAJWFT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
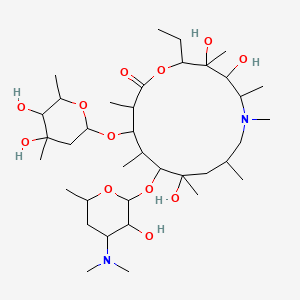
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
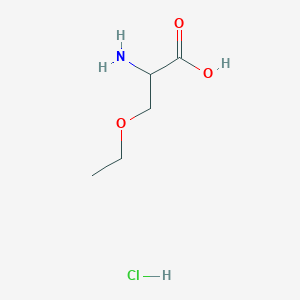
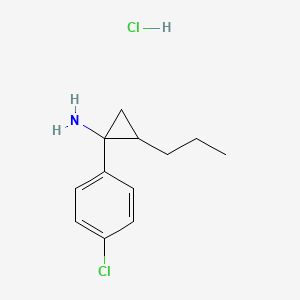

![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
